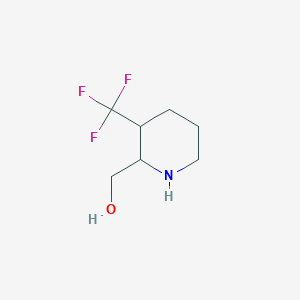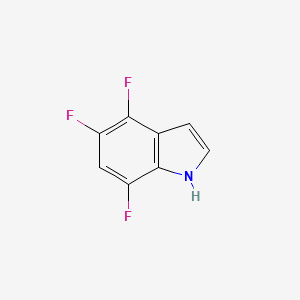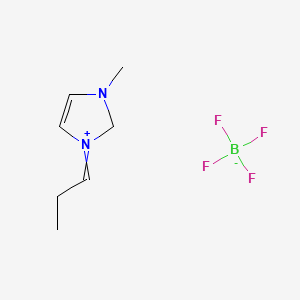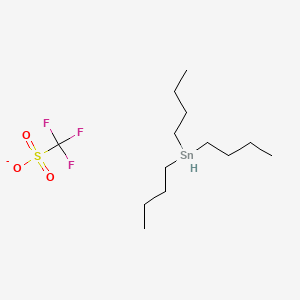![molecular formula C20H20N2O3 B11823689 1H-Isoindole-1,3(2H)-dione, 2-[[(2R)-4-(phenylmethyl)-2-morpholinyl]methyl]-](/img/structure/B11823689.png)
1H-Isoindole-1,3(2H)-dione, 2-[[(2R)-4-(phenylmethyl)-2-morpholinyl]methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Isoindole-1,3(2H)-dione, 2-[[(2R)-4-(phenylmethyl)-2-morpholinyl]methyl]- is a complex organic compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves the activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . One-pot synthesis methods have been developed to efficiently produce these compounds from secondary benzothioamides and isothiocyanates . Additionally, palladium-catalyzed cascade C-H transformations have been employed to convert isoindolines to 1-arylisoindoles .
Industrial Production Methods
Industrial production methods for 1H-Isoindole-1,3(2H)-dione derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include continuous flow processes and the use of advanced catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
1H-Isoindole-1,3(2H)-dione derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form isoindole-1,3-diones.
Reduction: Reduction reactions can convert isoindole-1,3-diones to isoindolines.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the isoindole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Catalysts: Palladium and rhodium catalysts are often used in C-H activation and arylation reactions.
Major Products
The major products formed from these reactions include various isoindole derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.
科学的研究の応用
1H-Isoindole-1,3(2H)-dione derivatives have a wide range of scientific research applications, including:
Chemistry: These compounds are used as building blocks for the synthesis of more complex molecules and as intermediates in organic synthesis.
Medicine: Some isoindole derivatives exhibit biological activity and have been investigated for their potential as therapeutic agents.
Industry: These compounds are used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives act as fluorescent probes by selectively binding to lipid droplets in cells, resulting in bright fluorescence. The exact molecular targets and pathways involved can vary depending on the specific derivative and its application .
類似化合物との比較
Similar Compounds
1H-Isoindole-1,3(2H)-diimine: Another isoindole derivative with similar structural features.
1-Arylisoindoles: These compounds are synthesized through palladium-catalyzed cascade C-H transformations and have similar chemical properties.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-[[(2R)-4-(phenylmethyl)-2-morpholinyl]methyl]- is unique due to its specific structural features and the presence of a morpholine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C20H20N2O3 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
2-[[(2R)-4-benzylmorpholin-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H20N2O3/c23-19-17-8-4-5-9-18(17)20(24)22(19)14-16-13-21(10-11-25-16)12-15-6-2-1-3-7-15/h1-9,16H,10-14H2/t16-/m1/s1 |
InChIキー |
YAQSVEHQDFSDCR-MRXNPFEDSA-N |
異性体SMILES |
C1CO[C@H](CN1CC2=CC=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O |
正規SMILES |
C1COC(CN1CC2=CC=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[2-(Morpholin-4-YL)ethyl]-3-{4-[(2E)-3-[6-(morpholin-4-YL)pyridin-2-YL]prop-2-enoyl]phenyl}urea](/img/structure/B11823659.png)






![4'-aminospiro[1,2-dihydroindene-3,5'-1,3-oxazole]-2'-one](/img/structure/B11823712.png)
